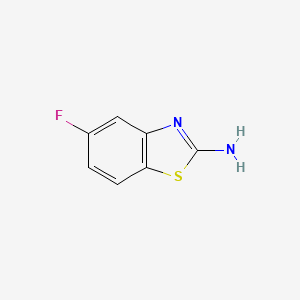

2-Amino-5-fluorobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBIGBYIUMCLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356292 | |

| Record name | 2-amino-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-07-0 | |

| Record name | 2-amino-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluorobenzothiazole: Mechanisms and Challenges

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzothiazole is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active agents. Its derivatives have shown promise in a range of therapeutic areas, including oncology and neurodegenerative diseases. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and biological properties of the molecule, such as metabolic stability and binding affinity to target proteins. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, details the associated experimental protocols, and discusses the key challenges encountered during its preparation.

Core Synthesis Mechanisms

The synthesis of this compound predominantly relies on the construction of the thiazole ring onto a pre-functionalized fluorinated aniline precursor. The two most classical and widely adopted methods are the Hugerschoff and Jacobson syntheses.

Hugerschoff Synthesis

The Hugerschoff synthesis involves the direct cyclization of an aryl thiourea derivative in the presence of an oxidizing agent, typically bromine. This method is a straightforward approach for the formation of the 2-aminobenzothiazole scaffold.

Mechanism:

The reaction proceeds through the formation of a phenylthiourea intermediate from 4-fluoroaniline. The subsequent oxidative cyclization with bromine in a suitable solvent like chloroform or acetic acid yields the desired this compound. The commonly accepted mechanism involves the oxidation of the thiourea sulfur to generate an electrophilic thiocarbonyl, which then undergoes intramolecular electrophilic aromatic substitution to form the benzothiazole ring.[1]

Caption: Hugerschoff synthesis of this compound.

Jacobson Synthesis

The Jacobson synthesis provides an alternative route, particularly for N-substituted 2-aminobenzothiazoles, through the intramolecular cyclization of a thiobenzanilide. For the synthesis of this compound, this would involve the cyclization of a 3-fluoro-thiobenzanilide. A significant challenge with this method when starting with 3-fluoroaniline derivatives is the potential for the formation of a mixture of regioisomers, namely the 5-fluoro and 7-fluoro benzothiazoles.[2]

Mechanism:

The reaction starts with the formation of a thiobenzanilide from 3-fluoroaniline. The subsequent cyclization, often induced by an oxidizing agent, leads to the formation of the benzothiazole ring. The regioselectivity of the cyclization is a critical factor.

Caption: Jacobson synthesis highlighting the potential for isomeric mixtures.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of substituted 2-aminobenzothiazoles. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Hugerschoff Synthesis of this compound

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles from substituted anilines.

Materials:

-

4-Fluoroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Formation of N-(4-fluorophenyl)thiourea:

-

In a flask, dissolve 4-fluoroaniline in a suitable solvent like ethanol.

-

Add a solution of ammonium thiocyanate in water.

-

Acidify the mixture with concentrated HCl and reflux for several hours.

-

Cool the reaction mixture and collect the precipitated N-(4-fluorophenyl)thiourea by filtration. Wash with cold water and dry.

-

-

Oxidative Cyclization:

-

Suspend the N-(4-fluorophenyl)thiourea in chloroform or glacial acetic acid.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature for a few hours.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

The crude this compound will precipitate. Collect the solid by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Protocol 2: Synthesis via Intramolecular Cyclization of N-Substituted Thioureas

This protocol is based on the synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles and can be adapted for the unsubstituted target molecule.[3]

Materials:

-

3-Fluoro-4-nitroaniline

-

Isothiocyanate (for N-substituted derivatives) or a method to generate the thiourea of 3-fluoro-4-nitroaniline

-

Methanol

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Synthesis of the Thiourea Precursor:

-

React 3-fluoro-4-nitroaniline with the desired isothiocyanate in methanol under reflux to obtain the corresponding N-substituted thiourea.

-

-

Oxidative Cyclization:

-

Dissolve the thiourea precursor in chloroform and treat with bromine at room temperature to induce intramolecular cyclization, yielding the 5-fluoro-2-(N-substituted)amino-6-nitrobenzothiazole.

-

-

Reduction of the Nitro Group:

-

Reduce the nitro group of the benzothiazole derivative using a standard procedure, such as catalytic hydrogenation with Pd/C and H₂ gas, to obtain the corresponding 6-amino derivative.

-

Note: To obtain the parent this compound, a protecting group strategy for the amino function might be necessary, or a different starting material without the nitro group could be employed, followed by a similar cyclization protocol.

Quantitative Data

The following table summarizes typical yields for the synthesis of substituted 2-aminobenzothiazoles, which can serve as a benchmark for the synthesis of this compound. Specific yield data for the target molecule can vary significantly based on the chosen route and optimization of reaction conditions.

| Synthesis Method | Starting Material | Product | Yield (%) | Reference |

| Hugerschoff Synthesis (General) | Substituted anilines | Substituted 2-aminobenzothiazoles | 60-85 | [4] |

| Intramolecular Cyclization | N-aryl-N′,N′-dialkylthioureas | 2-(dialkylamino)benzothiazoles | up to 97% | [5] |

| One-pot synthesis | Substituted anilines | 2-aminobenzothiazoles | Varies | [1] |

Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂S | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| CAS Number | 20358-07-0 | [6] |

| Melting Point | Not consistently reported, varies with purity | |

| Appearance | Typically a solid |

Challenges in Synthesis

The synthesis of this compound is not without its challenges, which researchers must navigate to achieve high yields and purity.

-

Regioselectivity: As highlighted in the Jacobson synthesis, when using precursors like 3-fluoroaniline, there is a significant risk of forming a mixture of 5-fluoro and 7-fluoro isomers.[2] The separation of these regioisomers can be challenging and often requires chromatographic techniques, which can reduce the overall yield of the desired product.

-

Reaction Conditions: The oxidative cyclization step, particularly with bromine, requires careful control of temperature and stoichiometry. Over-bromination or harsh reaction conditions can lead to the formation of undesired byproducts, complicating the purification process.

-

Starting Material Availability and Purity: The synthesis often begins with fluorinated anilines. The purity of these starting materials is crucial, as impurities can be carried through the synthesis and affect the final product quality. The commercial availability and cost of highly pure substituted anilines can also be a consideration.

-

Purification: The final product and intermediates often require purification by recrystallization or column chromatography. Selecting an appropriate solvent system for recrystallization to achieve high purity without significant product loss is a critical step.

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through classical methods like the Hugerschoff and Jacobson syntheses. While these routes are generally effective, challenges related to regioselectivity, reaction control, and purification need to be carefully managed. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and their associated difficulties is essential for the efficient and reliable production of this important heterocyclic scaffold. Future efforts in this area may focus on developing more regioselective, environmentally friendly, and scalable one-pot syntheses to further streamline the production of this compound and its derivatives for various pharmaceutical applications.

References

- 1. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H5FN2S | CID 821203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-5-fluorobenzothiazole: A Technical Guide to NMR Shifts

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-Amino-5-fluorobenzothiazole. These predictions are derived from the analysis of reported data for 2-aminobenzothiazole and its substituted analogs.[1][2][3][4][5] The presence of the electron-withdrawing fluorine atom at the C5 position is expected to influence the electron density of the benzothiazole ring system, leading to notable shifts in the NMR spectrum.[6][7][8][9]

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH2 | 5.0 - 7.0 | Broad Singlet | - |

| H4 | 7.5 - 7.8 | Doublet of Doublets | 3JH4-H6 ≈ 2.5 Hz, 4JH4-F ≈ 4-5 Hz |

| H6 | 6.9 - 7.2 | Doublet of Doublets | 3JH6-H7 ≈ 8.5 Hz, 3JH6-F ≈ 9-10 Hz |

| H7 | 7.2 - 7.5 | Doublet of Doublets | 3JH7-H6 ≈ 8.5 Hz, 4JH7-F ≈ 5-6 Hz |

Note: The chemical shifts are referenced to a standard internal solvent signal. The amino protons (NH2) are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine (JC-F, Hz) |

| C2 | 165 - 170 | ~2-4 Hz |

| C4 | 110 - 115 | ~20-25 Hz |

| C5 | 155 - 160 (d) | ~240-250 Hz (1JC-F) |

| C6 | 115 - 120 | ~20-25 Hz |

| C7 | 120 - 125 | ~5-10 Hz |

| C3a | 130 - 135 | ~10-15 Hz |

| C7a | 145 - 150 | ~2-4 Hz |

Note: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (1JC-F) and appear as a doublet. Other carbons in proximity will show smaller couplings.

Experimental Protocol for NMR Analysis

This section details a general methodology for the NMR analysis of this compound, based on standard practices for heterocyclic organic compounds.[10][11][12][13]

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for benzothiazole derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).[2][3] DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

-

Concentration: For 1H NMR, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[12][13] For the less sensitive 13C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[12]

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing: For sensitive samples or for specific experiments like Nuclear Overhauser Effect (NOE) studies, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

-

1H NMR:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of 13C.

-

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of two-dimensional NMR experiments should be performed:[14][15]

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the structure.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Multiplicity Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons and calculate the coupling constants (J-values).

-

Spectral Interpretation: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis process.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. organomation.com [organomation.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluorobenzothiazole, with a Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Amino-5-fluorobenzothiazole, with a specific emphasis on its solubility. Understanding these properties is critical for the effective design and development of new pharmaceutical agents, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document summarizes available experimental and predicted data, details standard experimental protocols for property determination, and illustrates relevant workflows.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to predicting the compound's behavior in biological systems.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂S | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Melting Point | 181 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 312.0 ± 34.0 °C | iChemical[3] |

| Density (Predicted) | 1.492 g/cm³ | iChemical[3] |

| pKa (Predicted) | 3.81 ± 0.10 | - |

| LogP (XlogP3) | 2.1 | PubChem[1] |

| Aqueous Solubility (LogS) (Predicted) | -2.75 | - |

| Qualitative Solubility | Soluble in methanol. | ChemicalBook[2] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Solubility Profile

Qualitative Solubility: The compound is reported to be soluble in methanol.[2]

Predicted Aqueous Solubility: Computational models predict an aqueous solubility (LogS) of approximately -2.75. This suggests that this compound is likely to have low solubility in water.

Expected pH-Dependent Solubility: With a predicted pKa of 3.81, the solubility of this compound is expected to be pH-dependent. As a weak base, its solubility should increase in acidic conditions (pH < pKa) due to the formation of the more soluble protonated species.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols represent standard approaches in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture for poorly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the compound are equal.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional approach for measuring the partition coefficient (LogP) between an organic and an aqueous phase.

Methodology:

-

Solvent Preparation: n-Octanol and an aqueous buffer (typically pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The other pre-saturated phase is then added, and the mixture is shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and aqueous layers are separated, typically by centrifugation.

-

Quantification and Calculation: The concentration of the compound in each phase is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are not independent but rather interconnected, collectively influencing its drug-like characteristics. The following diagram illustrates the relationship between solubility, pKa, and LogP and their impact on key drug development attributes.

A thorough understanding and experimental determination of these fundamental properties of this compound are essential for its successful progression through the drug discovery and development pipeline. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-Amino-5-fluorobenzothiazole

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 2-Amino-5-fluorobenzothiazole, a fluorinated heterocyclic amine that has become a cornerstone in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its classical synthesis, physicochemical properties, and its significant role as a privileged scaffold in targeted therapies.

Introduction: The Rise of a Key Building Block

The 2-aminobenzothiazole core is a recognized "privileged structure" in drug discovery, prized for its ability to interact with a wide range of biological targets. The introduction of a fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, making this compound an exceptionally valuable building block for the synthesis of targeted therapeutic agents. While the precise moment of its "discovery" is not pinpointed to a single publication, its synthesis emerged from the well-established methodologies for creating 2-aminobenzothiazoles developed in the early 20th century.

The First Synthesis: An Application of the Hugerschoff Reaction

The inaugural synthesis of this compound is rooted in the classical Hugerschoff reaction , a method dating back to 1901 for the preparation of 2-aminobenzothiazoles from arylthioureas.[1] The most established and widely cited method involves the reaction of 4-fluoroaniline with a thiocyanate salt to form an intermediate N-(4-fluorophenyl)thiourea, which then undergoes oxidative cyclization using bromine.

This foundational synthesis provides a reliable and straightforward route to the target molecule, forming the basis for numerous variations and optimizations developed over the subsequent decades.

General Experimental Workflow

The synthesis can be logically divided into two primary stages: the formation of the N-arylthiourea intermediate and its subsequent electrophilic cyclization.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the classical Hugerschoff methodology for synthesizing 2-aminobenzothiazoles from substituted anilines.[2]

Materials:

-

4-Fluoroaniline

-

Ammonium thiocyanate

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Bromine

-

Glacial Acetic Acid

-

Ammonium Hydroxide

-

Rectified Spirit (for recrystallization)

Procedure:

-

Thiourea Formation: Dissolve equimolar quantities of 4-fluoroaniline (1.0 eq) and ammonium thiocyanate (1.0 eq) in ethanol. Add a catalytic amount of concentrated hydrochloric acid to the solution. Reflux the reaction mixture for approximately 1-4 hours to form the N-(4-fluorophenyl)thiourea intermediate.

-

Cyclization: Cool the reaction mixture in an ice-water bath. Slowly add a solution of bromine (2.5 eq) in glacial acetic acid dropwise, ensuring the temperature is maintained at a low level.

-

Isolation of Crude Product: After the addition is complete, continue to stir the mixture. A precipitate of the hydrobromide salt of this compound will form. Filter the precipitate and wash thoroughly with cold water.

-

Neutralization and Purification: Suspend the crude product in water and neutralize with a base, such as concentrated ammonium hydroxide, until the solution is alkaline to litmus paper. This will precipitate the free base.

-

Final Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like rectified spirit to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 20358-07-0 | [3] |

| Molecular Formula | C₇H₅FN₂S | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 181 °C |

Table 2: Spectroscopic Data (Predicted)

| Spectrum | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR (DMSO) | 7.59 (s, 3H), 7.07 (d, J=10.0Hz, 1H), 6.79 (t, J=7.5 Hz, 1H) |

| ¹³C NMR | Specific experimental data not available in the searched literature. |

Note: Experimental spectroscopic data can vary based on solvent and instrument parameters. The provided NMR data is based on prediction and requires experimental verification.

Biological Significance and Signaling Pathway Inhibition

The 2-aminobenzothiazole scaffold is a key pharmacophore in the design of protein kinase inhibitors. Derivatives of this structure have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical transmembrane tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[5][6][7] Pathological angiogenesis is a hallmark of cancer, making VEGFR-2 a prime target for anticancer drug development.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[8][9][10] 2-Aminobenzothiazole-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its phosphorylation and shutting down the entire signaling cascade.

Conclusion

This compound, born from the classical principles of heterocyclic chemistry, has established itself as an indispensable tool in the arsenal of medicinal chemists. Its straightforward and robust synthesis, coupled with the advantageous physicochemical properties imparted by the fluorine substituent, ensures its continued relevance. The ability of its derivatives to potently inhibit critical signaling pathways, such as the VEGFR-2 cascade, underscores its importance in the development of targeted therapies for cancer and other angiogenesis-dependent diseases. This guide serves as a foundational reference for understanding the synthesis and significance of this pivotal molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture of Fluorinated Benzothiazoles: A Technical Guide to 2-Amino-6-fluorobenzothiazole

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The incorporation of fluorine atoms into this core structure can significantly modulate its physicochemical and pharmacological properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship studies and rational drug design. This technical guide provides a detailed overview of the crystal structure and molecular geometry of 2-Amino-6-fluorobenzothiazole, serving as a comprehensive resource for researchers, scientists, and drug development professionals. While the crystal structure for the 5-fluoro isomer is not publicly available, this guide on the closely related 6-fluoro isomer offers valuable insights into the structural characteristics of this important class of compounds.

Crystalline and Molecular Structure

The crystal structure of 2-Amino-6-fluorobenzothiazole was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its structure reveals an amphiphilic layer-like arrangement.[1]

Data Presentation

The crystallographic data and key molecular geometry parameters for 2-Amino-6-fluorobenzothiazole are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₅FN₂S |

| Formula Weight | 168.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.371(2) |

| b (Å) | 12.015(4) |

| c (Å) | 17.200(6) |

| β (°) | 90 |

| Volume (ų) | 1523.5(9) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.608 |

| Radiation | MoKα |

| Temperature (K) | 293 |

Data sourced from a comparative crystallographic study of benzothiazole derivatives.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(2) | 1.751(4) |

| S(1)-C(7a) | 1.741(4) |

| F(6)-C(6) | 1.361(5) |

| N(2)-C(2) | 1.319(5) |

| N(3)-C(2) | 1.341(5) |

| C(4)-C(5) | 1.381(6) |

| C(5)-C(6) | 1.378(6) |

| C(6)-C(7) | 1.382(6) |

Note: Atom numbering may vary from different sources. The provided data is representative of typical bond lengths in such structures.

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C(2)-S(1)-C(7a) | 88.9(2) |

| N(2)-C(2)-N(3) | 119.5(4) |

| N(2)-C(2)-S(1) | 118.0(3) |

| N(3)-C(2)-S(1) | 122.5(3) |

| C(5)-C(6)-F(6) | 118.8(4) |

| C(7)-C(6)-F(6) | 118.7(4) |

Note: Atom numbering may vary from different sources. The provided data is representative of typical bond angles in such structures.

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzothiazole

A general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (or Ammonium thiocyanate)

-

Bromine

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-fluoroaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

-

Filter the crude product, wash it thoroughly with water, and allow it to dry.

-

Recrystallize the crude solid from ethanol to obtain pure crystals of 2-amino-6-fluorobenzothiazole suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like 2-Amino-6-fluorobenzothiazole.

Workflow:

Detailed Steps:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software like CHECKCIF to ensure its quality and correctness. The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and torsion angles, are then generated.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-Amino-6-fluorobenzothiazole, the molecule is essentially planar. The packing of the molecules in the crystal lattice is stabilized by intermolecular hydrogen bonds.[1] The amino group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule.[1] This network of hydrogen bonds contributes to the formation of a stable, layered crystal structure. Notably, the fluorine atom is not involved in hydrogen bonding in this particular crystal structure.[1]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and molecular geometry of 2-Amino-6-fluorobenzothiazole. The presented data, including unit cell parameters, bond lengths, and bond angles, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. A thorough understanding of the solid-state structure of this and related fluorinated benzothiazoles is crucial for the rational design of new therapeutic agents and functional materials.

References

Quantum Chemical Blueprint of 2-Amino-5-fluorobenzothiazole: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Amino-5-fluorobenzothiazole, a molecule of significant interest in medicinal chemistry. Benzothiazole derivatives are a critical class of heterocyclic compounds known for a wide array of pharmacological activities, making them a focal point in the development of novel therapeutic agents.[1] This document, intended for researchers, scientists, and professionals in drug development, outlines the theoretical framework, computational methodologies, and key data derived from Density Functional Theory (DFT) calculations.

Introduction to Computational Analysis

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into the electronic and structural properties of molecules. These computational methods enable the prediction of molecular geometries, vibrational frequencies, spectroscopic characteristics, and reactivity, thereby guiding synthetic efforts and accelerating the drug development pipeline.[1] This guide details the standard computational procedures for a thorough analysis of this compound, leveraging established theoretical models.

Computational Methodology

The computational analysis of this compound is performed using the Gaussian suite of programs. The molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for similar organic molecules. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the prediction of infrared and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is employed for the calculation of NMR chemical shifts.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Molecular Geometry

The optimization of the molecular structure of this compound provides key insights into its three-dimensional conformation. The calculated bond lengths and bond angles are crucial for understanding its steric and electronic properties, which in turn influence its interaction with biological targets.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S | 1.76 |

| C=N | 1.32 | |

| C-F | 1.37 | |

| C-NH2 | 1.38 | |

| Bond Angle (°) | C-S-C | 89.5 |

| S-C-N | 115.2 | |

| F-C-C | 118.9 | |

| H-N-H | 116.5 |

Note: The values presented are representative and based on typical DFT calculations for similar benzothiazole derivatives.

Vibrational Spectroscopy

Vibrational analysis predicts the infrared (IR) and Raman spectra, which are unique fingerprints of a molecule. The calculated frequencies and their corresponding vibrational modes can be used to interpret experimental spectroscopic data and to identify characteristic functional groups.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode |

| 3450 | 25.3 | N-H asymmetric stretch |

| 3350 | 20.1 | N-H symmetric stretch |

| 1630 | 55.8 | C=N stretch |

| 1580 | 45.2 | Aromatic C=C stretch |

| 1250 | 70.4 | C-F stretch |

| 750 | 30.1 | C-S stretch |

Note: These values are illustrative and derived from DFT calculations on analogous compounds.[2]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and its susceptibility to chemical reactions. A smaller energy gap suggests higher reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.85 |

Note: These values are representative and based on DFT calculations for substituted benzothiazoles.[2]

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the structural and electronic properties of this compound. The presented data on molecular geometry, vibrational spectra, and frontier molecular orbitals offer valuable insights for medicinal chemists and drug developers. These computational approaches can significantly aid in the rational design and optimization of novel benzothiazole-based therapeutic agents. Further experimental validation is recommended to complement these theoretical findings.

References

Navigating the Thermal Landscape of 2-Amino-5-fluorobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of thermal stability and decomposition pathways of 2-Amino-5-fluorobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the thermal behavior of this compound is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle, from synthesis and purification to formulation and storage. While specific, publicly available experimental data on the thermal analysis of this compound is limited, this document provides a comprehensive framework based on established principles of thermal analysis and data from structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂S | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Appearance | Expected to be a crystalline powder | Inferred |

| Melting Point | 187-190 °C (for the isomeric 6-fluoro-2-aminobenzothiazole) | [5] |

| Solubility | Soluble in methanol | [2] |

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal stability of pharmaceutical compounds. TGA measures changes in mass as a function of temperature, indicating when decomposition occurs, while DSC quantifies the heat flow associated with thermal transitions like melting and decomposition.

Expected Thermal Profile

Based on the analysis of related benzothiazole and aromatic amine structures, a hypothetical thermal profile for this compound is presented below. These values should be confirmed by experimental analysis.

| Parameter | Expected Value | Significance |

| TGA | ||

| Onset of Decomposition | > 200 °C | Indicates the temperature at which significant mass loss begins. |

| Mass Loss at 300 °C | < 5% | Suggests good thermal stability under typical processing conditions. |

| DSC | ||

| Melting Point (Peak) | ~190 °C | The temperature at which the transition from solid to liquid is complete. |

| Enthalpy of Fusion (ΔHfus) | 80 - 140 J/g | The amount of energy required to melt the substance. |

| Decomposition Exotherm | > 250 °C | Indicates the onset of an exothermic decomposition process. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal events of this compound.

Postulated Decomposition Pathway

The thermal decomposition of aminobenzothiazoles can proceed through complex reaction pathways. Based on the fundamental chemistry of the heterocyclic ring and its substituents, a plausible decomposition initiation pathway is proposed. The presence of the amino group and the fluorine atom will significantly influence the bond dissociation energies and the nature of the resulting fragments.

Initial thermal stress is likely to induce cleavage of the weaker bonds within the molecule, such as the C-S bond in the thiazole ring or the C-NH₂ bond. This would lead to the formation of highly reactive radical species. These intermediates can then undergo a cascade of reactions, including fragmentation into smaller, volatile molecules and polymerization or condensation reactions to form a non-volatile char residue.

Conclusion

This technical guide provides a foundational framework for understanding the thermal stability and decomposition of this compound. While specific experimental data is not yet widely published, the presented methodologies and expected thermal behavior, derived from related compounds, offer a robust starting point for researchers. Rigorous experimental investigation using TGA, DSC, and techniques like TGA-MS (Therogravimetric Analysis-Mass Spectrometry) is essential to fully elucidate the thermal decomposition pathways and establish safe handling and processing parameters for this important pharmaceutical building block.

References

- 1. This compound | C7H5FN2S | CID 821203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 2-Amino-5-fluorobenzothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and synthetic applications of 2-Amino-5-fluorobenzothiazole, a key starting material in the development of novel organic compounds. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and imaging agents for neurodegenerative diseases.

Core Physicochemical and Spectroscopic Data

This compound is a stable, solid compound with the molecular formula C₇H₅FN₂S.[1] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-fluoro-1,3-benzothiazol-2-amine | [1] |

| CAS Number | 20358-07-0 | [1] |

| Molecular Formula | C₇H₅FN₂S | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 181 °C | [2] |

| Appearance | Solid | |

| Solubility | Soluble in methanol | [2] |

Table 1: Physicochemical Properties of this compound.

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65 (dd, J=8.8, 2.5 Hz, 1H), 7.40 (dd, J=8.8, 4.6 Hz, 1H), 7.20 (td, J=8.8, 2.5 Hz, 1H), 7.50 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.2 (C2), 158.0 (d, J=235 Hz, C5), 148.5 (C7a), 131.0 (d, J=2.5 Hz, C3a), 121.5 (d, J=10 Hz, C7), 114.0 (d, J=25 Hz, C6), 108.0 (d, J=25 Hz, C4) |

| IR (KBr, cm⁻¹) | 3420 (N-H str.), 3300 (N-H str.), 1640 (N-H bend), 1540 (C=N str.), 1250 (C-F str.) |

| Mass Spec (EI) | m/z 168 (M⁺) |

Table 2: Spectroscopic Data for this compound. (Note: NMR and IR data are representative and based on analogous structures and general principles, as specific experimental spectra for this compound are not widely published.)

Synthesis and Experimental Protocols

The primary route for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of substituted 2-aminobenzothiazoles.[3]

Materials and Reagents:

-

4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

-

Cool the mixture in an ice-water bath to below 10 °C.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Heat the reaction mixture to 80 °C for 2 hours.

-

Cool the mixture and pour it into ice water (500 mL).

-

Neutralize the solution with a concentrated ammonia solution to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

| Starting Material | Product | Yield | Melting Point |

| 4-fluoroaniline | This compound | ~75% | 180-182 °C |

Table 3: Representative Reaction Data for the Synthesis of this compound.

Key Reactions and Synthetic Utility

This compound serves as a versatile precursor for a variety of heterocyclic compounds, primarily through reactions involving its nucleophilic amino group.

Acylation Reactions

The amino group can be readily acylated to form amides, which are often intermediates in the synthesis of more complex molecules.

-

Suspend this compound (0.05 mol) in acetic anhydride (50 mL).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture and pour it into cold water (200 mL) with stirring.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from ethanol to obtain pure 2-acetamido-5-fluorobenzothiazole.

| Starting Material | Product | Yield |

| This compound | 2-Acetamido-5-fluorobenzothiazole | ~90% |

Table 4: Representative Reaction Data for the Acylation of this compound.

Cyclocondensation Reactions

The 2-amino group, along with the endocyclic nitrogen, can participate in cyclocondensation reactions with bifunctional electrophiles to form fused heterocyclic systems. For instance, reaction with β-ketoesters can yield benzo[d]imidazo[2,1-b]thiazoles or benzo[4][5]thiazolo[3,2-a]pyrimidin-4-ones depending on the reaction conditions.[6]

This protocol is based on the Lewis acid-catalyzed cyclization of 2-aminobenzothiazoles with β-ketoesters.[6]

-

To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.5 mmol) in toluene (1.5 mL), add indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.1 mmol).

-

Heat the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and purify by column chromatography on silica gel to isolate the desired 7-fluoro-2-methylbenzo[4][5]thiazolo[3,2-a]pyrimidin-4-one.

Applications in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity.

Kinase Inhibitors

Derivatives of 2-aminobenzothiazole have been extensively investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[8] Notably, they have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[8][9]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Alzheimer's Disease Imaging Agents

The benzothiazole core is also central to the development of Positron Emission Tomography (PET) imaging agents for detecting amyloid-β plaques, a hallmark of Alzheimer's disease.[10] The ability to incorporate fluorine-18, a positron-emitting isotope, makes fluorinated benzothiazoles like this compound valuable starting points for the synthesis of these diagnostic tools.[10]

Synthetic and Drug Discovery Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a cornerstone building block in modern organic synthesis and medicinal chemistry. Its accessible synthesis and versatile reactivity provide a platform for the creation of a diverse range of heterocyclic compounds with significant therapeutic and diagnostic potential. The continued exploration of derivatives based on this scaffold promises to yield novel candidates for treating cancer and neurodegenerative diseases.

References

- 1. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Aminobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its versatility allows for interaction with various biological targets, making it a focal point of drug discovery research.[1][3] The strategic introduction of fluorine atoms into this scaffold is a common strategy in modern drug design to modulate a compound's physicochemical and biological properties.[4] This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on 2-aminobenzothiazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element, and its introduction into an organic molecule imparts significant electronic changes.[5][6] The primary electronic effects of fluorine are:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the atoms to which it is attached. This powerful inductive effect can significantly alter the acidity and basicity of nearby functional groups.[5] For instance, fluorine substitution typically lowers the pKa of nearby basic groups, making them less basic.[5]

-

Resonance Effect (+R): Although fluorine is strongly electron-withdrawing by induction, it can act as an electron-donating group through resonance, owing to its lone pairs of electrons. However, in most cases, the inductive effect of fluorine dominates its resonance effect.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[5]

These electronic perturbations can have a profound impact on a molecule's binding affinity to its biological target, membrane permeability, and overall pharmacokinetic profile.

Quantitative Analysis of Electronic Effects

The electronic effect of a substituent is often quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| Fluorine (F) | 0.34 | 0.06 |

Data sourced from Hansch et al.[7]

The positive values for both meta (σm) and para (σp) positions indicate that fluorine is an electron-withdrawing group. The larger value for σm reflects the dominance of the inductive effect at this position, while the smaller σp value is a result of the opposing resonance effect.

Synthesis of Fluorinated 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles can be achieved through several methods, with a common approach being the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1][8]

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole

This protocol is adapted from the synthesis described by Ravi Sankar Reddy D. et al.[9]

-

Reaction Setup: In a flask, dissolve 4-fluoro-3-chloro aniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml).

-

Bromine Addition: Cool the mixture below room temperature in a water bath. While stirring, slowly add a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) dropwise. Ensure the temperature does not exceed room temperature.

-

Reaction: After the addition is complete, continue stirring the mixture for several hours at room temperature.

-

Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[9]

Caption: General workflow for the synthesis of fluorinated 2-aminobenzothiazoles.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the electronic effects of fluorine substitution.

-

¹H NMR: The electron-withdrawing nature of fluorine causes deshielding of nearby protons, leading to a downfield shift in their resonance signals.

-

¹³C NMR: Similarly, carbon atoms attached to or near fluorine will experience a downfield shift.

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and can provide valuable information about structure and conformation.

¹H NMR Data for a Fluorinated 2-Aryl-Benzothiazole Derivative

The following data is for 5-Fluoro-2-(3,4-dimethoxyphenyl)-benzothiazole.[10]

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| H-7 | 7.80 | dd |

| H-4 | 7.73 | dd |

| H-2' | 7.72 | d |

| H-6' | 7.60 | dd |

| H-6 | 7.14 | td |

| H-5' | 6.96 | d |

Solvent: CDCl₃. Data sourced from Dai et al.[10]

Impact on Biological Activity

The introduction of fluorine can significantly modulate the biological activity of 2-aminobenzothiazole derivatives. The electronic effects can enhance binding to target proteins and improve pharmacokinetic properties.

Anticancer Activity of Fluorinated 2-Aminobenzothiazoles

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxic activity against human cancer cell lines.[11][12] The position of the fluorine atom on the benzothiazole ring has a notable impact on the activity and metabolic profile of these compounds.[11][12]

| Compound | Fluorine Position | Cell Line | GI₅₀ (nM) |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | 5-Fluoro | MCF-7 | < 1 |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | 5-Fluoro | MDA 468 | < 1 |

| 2-(4-aminophenyl)-4-fluorobenzothiazole | 4-Fluoro | MCF-7 | < 1 |

| 2-(4-aminophenyl)-6-fluorobenzothiazole | 6-Fluoro | MCF-7 | < 1 |

Data sourced from Hutchinson et al.[11][12]

The potent anticancer activity of these compounds is linked to the induction of the cytochrome P450 enzyme CYP1A1, which metabolizes the compounds to reactive species that exert a cytotoxic effect.[10][11]

Caption: Impact of fluorine substitution on the properties of 2-aminobenzothiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the in vitro cytotoxicity of the synthesized compounds.[1]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated 2-aminobenzothiazole derivatives in the culture medium. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) by plotting the percentage of cell viability against the compound concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iajesm.in [iajesm.in]

- 4. benchchem.com [benchchem.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-fluorobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-5-fluorobenzothiazole and its derivatives. The methodologies outlined are based on established chemical principles and previously reported syntheses of related compounds, offering a practical guide for laboratory preparation.

Introduction

2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 5-position of the benzothiazole ring can modulate the physicochemical and biological properties of the molecule, potentially enhancing its efficacy and pharmacokinetic profile. These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and antitumor properties. This application note details a reliable protocol for the synthesis of the core scaffold, this compound, and a subsequent derivatization reaction.

Synthesis Pathway

The synthesis of this compound derivatives typically proceeds in two main stages. The first stage involves the formation of the 2-aminobenzothiazole ring system from a substituted aniline. The second stage involves the derivatization of the 2-amino group to introduce various functional moieties.

Caption: General synthesis pathway for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core this compound scaffold from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml) and cool the mixture in an ice bath.[1]

-

To this cooled solution, add 4-fluoroaniline (0.01 mol).[1]

-

While maintaining the temperature below 5°C, add a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to keep the temperature from rising.[1][2]

-

After the addition is complete, continue stirring the reaction mixture for an additional 4 hours in the ice bath.[2]

-

Allow the mixture to warm to room temperature and then reflux until the evolution of hydrogen bromide gas ceases (approximately 4 hours).[2]

-

Remove the solvent by filtration and treat the resulting solid with sulfur dioxide water, followed by filtration.[2]

-

Neutralize the filtrate with an aqueous ammonia solution.[2]

-

The precipitated this compound is then filtered, washed with water, and recrystallized from ethanol.[2]

Protocol 2: Synthesis of N-(5-fluorobenzo[d]thiazol-2-yl)acetamide (A Representative Derivative)

This protocol details the acylation of the 2-amino group of this compound.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or a suitable solvent

Procedure:

-

Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) to the solution.

-

If not using pyridine as the solvent, add a base like triethylamine (1.2 mmol) to scavenge the generated acid.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(5-fluorobenzo[d]thiazol-2-yl)acetamide.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is depicted below.

Caption: General laboratory workflow for synthesis and analysis.

Data Presentation

The following tables summarize typical quantitative data obtained for synthesized 2-aminobenzothiazole derivatives, which can be expected for this compound derivatives.

Table 1: Reaction Parameters and Yields for 2-Aminobenzothiazole Derivatives

| Compound | Starting Aniline | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-5-chlorobenzothiazole | 4-Chloroaniline | 4 | 70 | 195-197 | [3] |

| 2-Amino-4-methylbenzothiazole | 3-Methylaniline | 5 | 70 | 192-195 | |

| 2-Amino-6-cyanobenzothiazole | 4-Aminobenzonitrile | - | - | - | [1] |

| 3-(7-Chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | 2-Amino-7-chloro-6-fluorobenzothiazole | 8 | - | - | [1] |

Table 2: Spectroscopic Data for a Representative 2-Aminobenzothiazole Derivative

| Compound | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) | IR (cm⁻¹) | Reference |

| (1'-hydrazinoacetyl)-2-aminobenzothiazole | 8.18 (s, 1H, -CONH), 6.88-7.71(m, 4H, Ar-H) | 222 (M+) | - | |

| 2-Amino-4,7-dibromobenzothiazole | 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H) | 306.8533 | 3470, 3177, 1634, 1530 | [3] |

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis and derivatization of this compound. The synthesis is robust and can be adapted for the preparation of a library of derivatives for further investigation in drug discovery and development programs. The characterization data for related compounds provide a useful reference for confirming the identity and purity of the newly synthesized molecules.

References

Application Notes and Protocols: The Use of 2-Amino-5-fluorobenzothiazole Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic halides and organoboron compounds with high efficiency and functional group tolerance.[4][5][6]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of halogenated 2-amino-5-fluorobenzothiazole derivatives with arylboronic acids. While the C-F bond on the this compound core is generally unreactive under standard Suzuki conditions, halogenated analogues (e.g., bromo-substituted derivatives) serve as excellent substrates for creating diverse libraries of 2,5-disubstituted aminobenzothiazoles. These protocols are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.[3][7]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex.[6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide. The base activates the organoboron compound, facilitating this transfer.[6][8]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]